molecular formula C11H18O3 B11937432 Methyl 3-hydroxy-2-methylene-8-nonenoate

Methyl 3-hydroxy-2-methylene-8-nonenoate

Cat. No.: B11937432
M. Wt: 198.26 g/mol
InChI Key: HNKKEJBZCBZFPX-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2-methylene-8-nonenoate is an organic compound with the molecular formula C11H18O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-2-methylene-8-nonenoate typically involves the esterification of the corresponding acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion .

Industrial Production Methods

the general principles of esterification and purification through distillation or crystallization would apply .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-2-methylene-8-nonenoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-hydroxy-2-methylene-8-nonenoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-2-methylene-8-nonenoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and methylene groups play crucial roles in these interactions, facilitating binding and subsequent biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-hydroxy-2-methylene-8-nonenoate is unique due to its combination of hydroxyl and methylene groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized research applications .

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 3-hydroxy-2-methylidenenon-8-enoate

InChI

InChI=1S/C11H18O3/c1-4-5-6-7-8-10(12)9(2)11(13)14-3/h4,10,12H,1-2,5-8H2,3H3

InChI Key

HNKKEJBZCBZFPX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C)C(CCCCC=C)O

Origin of Product

United States

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